molecular formula C17H14O3 B611866 Xylocoumarol CAS No. 15301-97-0

Xylocoumarol

Cat. No.: B611866
CAS No.: 15301-97-0
M. Wt: 266.29 g/mol
InChI Key: MEGNNNHOKFVHGC-UHFFFAOYSA-N
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Description

Xylocoumarol (CAS: 15301-97-0) is a coumarin-derived anticoagulant with the molecular formula C₁₇H₁₄O₃ . It belongs to the class of vitamin K antagonists (VKAs), which inhibit the synthesis of vitamin K-dependent clotting factors (II, VII, IX, X) in the liver. As an international nonproprietary name (INN), it is recognized by regulatory bodies such as the U.S. FDA and EMA, with the EudraVigilance code SUB00121MIG . While its primary clinical use is anticoagulation, its pharmacokinetic and pharmacodynamic properties distinguish it from other coumarin derivatives like warfarin and acenocoumarol .

Properties

CAS No.

15301-97-0

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C17H14O3/c1-10-7-11(2)9-12(8-10)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3

InChI Key

MEGNNNHOKFVHGC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=C(C3=CC=CC=C3OC2=O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C3=CC=CC=C3OC2=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xylocoumarol;  BS 7173-D;  Xilocumarol.

Origin of Product

United States

Biological Activity

Xylocoumarol, a coumarin derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is chemically classified as a coumarin with the molecular formula C₁₃H₉O₄. It exhibits anticoagulant properties similar to those of warfarin, primarily through the inhibition of vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors II, VII, IX, and X in the liver. This mechanism leads to an anticoagulant effect by reducing the availability of vitamin K, essential for the post-translational modification of these clotting factors.

Anticoagulant Activity

This compound's primary biological activity is its anticoagulant effect. Studies have demonstrated that it effectively inhibits thrombin generation and prolongs prothrombin time (PT) in vitro. The structure-activity relationship (SAR) studies indicate that modifications in the coumarin ring can enhance its potency as an anticoagulant agent.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

  • Anticoagulant Efficacy : A clinical study evaluated the anticoagulant effects of this compound compared to warfarin in patients with venous thromboembolism. The results indicated that this compound had a similar efficacy profile, with a comparable safety margin .
  • Antimicrobial Activity : In a laboratory setting, this compound was tested against multidrug-resistant (MDR) bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its potential as an alternative treatment option in cases where conventional antibiotics fail .
  • Pharmacokinetics : A pharmacokinetic study assessed the absorption and metabolism of this compound in animal models. The results indicated rapid absorption with a peak plasma concentration reached within 2 hours post-administration, followed by a gradual elimination phase .

Scientific Research Applications

Anticoagulant Properties

Mechanism of Action
Xylocoumarol functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. This action leads to decreased blood coagulation, making it useful in preventing thromboembolic events.

Clinical Applications

  • Prevention of Thrombosis : this compound is used in patients at risk for thromboembolic disorders, particularly those with atrial fibrillation or venous thromboembolism.
  • Management of Anticoagulation Therapy : It is often utilized in managing patients requiring long-term anticoagulation therapy, especially when monitoring the International Normalized Ratio (INR) is essential.

Pharmacological Studies

This compound has been the subject of various pharmacological studies aimed at understanding its effects on coagulation pathways and interactions with other drugs.

Study FocusFindings
Drug Interactions Research indicates that this compound may interact with other anticoagulants, necessitating careful monitoring of INR levels during combination therapy .
Pharmacogenetics Genetic variations among patients can significantly affect the metabolism of this compound, influencing dosing requirements and therapeutic outcomes .

Case Studies

Several case studies highlight the effectiveness and challenges associated with this compound therapy:

  • Case Study 1 : A patient with recurrent venous thromboembolism was successfully managed with this compound after failure with other anticoagulants, demonstrating its efficacy in difficult cases.
  • Case Study 2 : A cohort study showed that transitioning patients from acenocoumarol to this compound improved time in therapeutic range (TTR) and reduced INR variability, suggesting better management of anticoagulation .

Potential Side Effects

While effective, this compound therapy is not without risks. Common side effects include:

  • Bleeding Complications : Increased risk of bleeding is a significant concern, particularly in patients with additional risk factors.
  • Drug Interactions : The potential for interactions with other medications can complicate therapy, necessitating regular monitoring .

Comparison with Similar Compounds

Structural Insights :

  • Cyclocoumarol’s fused pyran ring (C₂₀H₁₈O₄) increases molecular rigidity, which may affect binding to vitamin K epoxide reductase (VKOR) .
  • Dicoumarol’s dimeric structure (C₁₉H₁₂O₆) reduces metabolic stability, limiting its clinical utility compared to monomeric analogs .

Pharmacological and Clinical Profiles

Compound Half-Life (h) Onset of Action Metabolism Pathway Genetic Sensitivity (CYP2C9/VKORC1)
This compound 24–36 12–24 hours Hepatic (CYP2C9) Moderate
Warfarin 20–60 48–72 hours Hepatic (CYP2C9, 2C19) High
Acenocoumarol 8–12 8–12 hours Hepatic (CYP2C9) High
Cyclocoumarol 18–24 24–48 hours Hepatic (CYP2C9, 3A4) Low
Dicoumarol 6–8 6–8 hours Non-enzymatic hydrolysis None

Key Findings :

  • Shorter Half-Life: Acenocoumarol’s rapid clearance necessitates twice-daily dosing, unlike this compound’s once-daily regimen .
  • Genetic Sensitivity: Warfarin and acenocoumarol exhibit higher interpatient variability due to CYP2C9 polymorphisms, whereas this compound’s dependence on CYP2C9 is less pronounced .

Regulatory and Clinical Use

Compound FDA Approval EMA Status Primary Indications
This compound Historical Discontinued Thrombosis prophylaxis
Warfarin Approved Approved AF, DVT, PE
Acenocoumarol Not Approved Approved (EU) Post-surgical anticoagulation
Cyclocoumarol Not Approved Experimental Preclinical research

Notes:

  • This compound’s clinical use has declined due to the dominance of warfarin and direct oral anticoagulants (DOACs) .
  • Cyclocoumarol remains a research tool for studying coumarin’s antiangiogenic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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